molecular formula C14H18ClF2N3OS B6487310 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride CAS No. 1216702-64-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride

Cat. No.: B6487310
CAS No.: 1216702-64-5
M. Wt: 349.8 g/mol
InChI Key: BVGGJEMLHAPVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at the 4 and 6 positions. Benzothiazole derivatives are frequently explored for their biological activity, including antimicrobial, anticancer, and central nervous system (CNS) targeting properties .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3OS.ClH/c1-9(20)19(6-4-5-18(2)3)14-17-13-11(16)7-10(15)8-12(13)21-14;/h7-8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGGJEMLHAPVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCN(C)C)C1=NC2=C(C=C(C=C2S1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline Carboxamide Derivatives ()

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, C₁₅H₂₀ClN₃O₂, MW 309.79) share structural similarities with the target compound, particularly in their use of a dimethylaminoalkyl chain and carboxamide/acetamide linkage. However, key differences include:

  • Substituents: The hydroxy group on SzR-105’s quinoline may increase hydrophilicity compared to the fluorine atoms on the target compound.
  • Molecular Weight : SzR-105 (MW 309.79) is lighter than the target compound (estimated MW ~380–400), suggesting differences in pharmacokinetics.

Other analogs, such as N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80), further highlight the role of heterocyclic amines in modulating activity. These compounds lack fluorine substituents, which may reduce their metabolic stability compared to the difluorinated benzothiazole derivative .

Perfluoroalkyl Acetamide Derivatives ()

Compounds like N-[3-(dimethylamino)propyl]acetamide, 2-[(γ-ω-perfluoro-C₄-₂₀-alkyl)thio] derivatives (CAS 2738952-61-7) feature long perfluoroalkyl chains, contrasting sharply with the target compound’s aromatic fluorine substituents. Key distinctions include:

  • Fluorine Placement : The target compound’s fluorine is restricted to the benzothiazole ring, whereas perfluoroalkyl chains in compounds confer extreme hydrophobicity and environmental persistence.
  • Applications : Perfluoroalkyl derivatives are typically used in industrial applications (e.g., surfactants, polymers), whereas the target compound’s structure suggests pharmaceutical relevance.
  • Toxicity : Perfluoroalkyl compounds are associated with environmental and health risks, whereas the target compound’s fluorine atoms may improve drug-like properties without the same persistence .

Trifluoromethyl Benzothiazole Acetamides ()

Patent EP3348550A1 describes benzothiazole acetamides such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which share the benzothiazole core but differ in substituents:

  • Benzothiazole Substitution: The target compound’s 4,6-difluoro substitution contrasts with the 6-trifluoromethyl group in patent compounds.
  • Aromatic Moieties: The patent compounds feature methoxy- or phenyl-substituted acetamides, enabling hydrogen bonding or π-π interactions absent in the target compound’s dimethylamino group.
  • Salt Forms : Both the target compound and patent derivatives are formulated as salts (e.g., hydrochlorides) to enhance solubility .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Applications Source
Target Compound Benzothiazole 4,6-difluoro, dimethylaminopropyl ~380–400 Pharmaceuticals N/A
SzR-105 (C₁₅H₂₀ClN₃O₂) Quinoline 4-hydroxy, dimethylaminopropyl 309.79 CNS/antimicrobial
Perfluoroalkyl acetamide (2738952-61-7) Acetamide Perfluoroalkylthio Variable Industrial
Patent compound (EP3348550A1) Benzothiazole 6-trifluoromethyl, methoxyphenyl ~350–400 Pharmaceuticals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.